Cas no 7501-32-8 (formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-)
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- Chemical and Physical Properties
Names and Identifiers
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- formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-
- N-(4-amino-6-chloropyrimidin-5-yl)formamide
- 4-amino-6-chloro-5-formamido-pyrimidine
- AC1L87TE
- N-(4-amino-6-chloro-pyrimidin-5-yl)-formamide
- N-< 6-Chlor-4-amino-pyrimidin-5-yl> -formamid
- NSC406451
- 7501-32-8
- SB56636
- EN300-6476850
- NSC-406451
- DTXSID20324336
- A903992
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- Inchi: 1S/C5H5ClN4O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H2,7,8,9)
- InChI Key: YGYKLSMJHHFQSP-UHFFFAOYSA-N
- SMILES: ClC1=C(C(N)=NC=N1)NC=O
Computed Properties
- Exact Mass: 172.01535
- Monoisotopic Mass: 172.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Density: 1.614
- Boiling Point: 481.6°C at 760 mmHg
- Flash Point: 245.1°C
- Refractive Index: 1.701
- PSA: 80.9
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164982-1g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 1g |
$1147 | 2021-08-05 | |
| Chemenu | CM164982-1g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 1g |
$929 | 2023-02-17 | |
| Enamine | EN300-6476850-0.05g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 0.05g |
$226.0 | 2023-05-29 | |
| Enamine | EN300-6476850-0.1g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 0.1g |
$337.0 | 2023-05-29 | |
| Enamine | EN300-6476850-0.25g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 0.25g |
$481.0 | 2023-05-29 | |
| Enamine | EN300-6476850-0.5g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 0.5g |
$758.0 | 2023-05-29 | |
| Enamine | EN300-6476850-1.0g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 1g |
$971.0 | 2023-05-29 | |
| Enamine | EN300-6476850-2.5g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 2.5g |
$1903.0 | 2023-05-29 | |
| Enamine | EN300-6476850-5.0g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 5g |
$2816.0 | 2023-05-29 | |
| Enamine | EN300-6476850-10.0g |
N-(4-amino-6-chloropyrimidin-5-yl)formamide |
7501-32-8 | 95% | 10g |
$4176.0 | 2023-05-29 |
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- Suppliers
formamide, n-(4-amino-6-chloro-5-pyrimidinyl)- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on formamide, n-(4-amino-6-chloro-5-pyrimidinyl)-
N-(4-Amino-6-Chloro-5-Pyrimidinyl) Formamide: An Overview of Its Properties and Applications
N-(4-Amino-6-Chloro-5-pyrimidinyl) formamide (CAS No. 7501-32-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-6-chloropyrimidine-5-carboxamide, is a derivative of formamide and pyrimidine, two important classes of molecules with a wide range of biological activities. The unique structural features of N-(4-amino-6-chloro-5-pyrimidinyl) formamide make it an attractive candidate for various research and development purposes.
The chemical structure of N-(4-amino-6-chloro-5-pyrimidinyl) formamide consists of a pyrimidine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a formamide group at the 5-position. This arrangement imparts specific chemical and biological properties that are crucial for its applications in drug discovery and development. The presence of the amino and chlorine groups enhances the compound's reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of N-(4-amino-6-chloro-5-pyrimidinyl) formamide in various therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research has shown that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by targeting key enzymes involved in viral replication processes.
In addition to its antiviral properties, N-(4-amino-6-chloro-5-pyrimidinyl) formamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can selectively inhibit the growth of cancer cells by interfering with critical cellular pathways. For instance, some derivatives have been shown to inhibit the activity of kinases, which are key enzymes involved in cell signaling and proliferation. This makes them promising candidates for the development of targeted cancer therapies.
The synthesis of N-(4-amino-6-chloro-5-pyrimidinyl) formamide can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 4-amino-6-chloropyrimidine with formic acid or its derivatives under controlled conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have also been explored to improve efficiency and reduce environmental impact.
The physicochemical properties of N-(4-amino-6-chloro-5-pyrimidinyl) formamide are well-characterized, making it suitable for various analytical methods. It is typically a white crystalline solid with a melting point around 180°C. The compound is moderately soluble in water and organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility characteristics are advantageous for its use in biological assays and formulation development.
Safety considerations are an essential aspect when handling N-(4-amino-6-chloro-5-pyrimidinyl) formamide. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas to minimize exposure to vapors or dust.
In conclusion, N-(4-amino-6-chloro-5-pyrimidinyl) formamide (CAS No. 7501-32-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. Ongoing research continues to uncover new applications and improve our understanding of this important molecule.
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